Psyle C
Description
Psyle C is a cyclotide isolated from Psychotria leptothyrsa (Rubiaceae family), a plant studied for its bioactive peptides. Cyclotides are cyclic disulfide-rich peptides with a conserved cystine knot motif, conferring exceptional stability and diverse pharmacological activities . This compound belongs to the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline residue in loop 5 and high sequence variability in loops 3 and 5 .
Properties
bioactivity |
Anticancer |
|---|---|
sequence |
KLCGETCFKFKCYTPGCSCSYPFCK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclotides
Structural Comparison
Cyclotides from Psychotria leptothyrsa (Psyle series) and Carapichea ipecacuanha (Caripe series) share structural features but differ in key loops critical for bioactivity:
Key Structural Insights :
Pharmacological Comparison
Cytotoxicity and Mechanism of Action:
- This compound vs. Psyle A/E : this compound, A, and E show comparable cytotoxicity (IC₅₀ ~0.64 µmol L⁻¹), but this compound’s chemosensitization effect is unique in enhancing doxorubicin uptake .
- This compound vs. CyO2 : Cycloviolacin O2 (CyO2) from Viola odorata is more potent (IC₅₀ < 1 µmol L⁻¹) but lacks reported chemosensitization effects. This compound’s synergy with existing drugs offers a distinct therapeutic advantage .
- This compound vs.
Selectivity and Stability:
- Receptor Specificity: Unlike cyclic peptide 8 (a CRF1 receptor antagonist from unrelated studies), this compound targets cancer cell membranes non-specifically, a common trait among bracelet cyclotides .
- Stability : All cyclotides exhibit high enzymatic stability, but this compound’s lack of a cis-proline in loop 5 may enhance flexibility for membrane interaction .
Therapeutic Potential
- Cancer Therapy : this compound’s dual role as a cytotoxic agent and chemosensitizer positions it as a candidate for combination therapy, particularly in drug-resistant cancers .
- Limitations : Structural characterization of this compound remains incomplete. Further studies are needed to map its exact loop sequences and optimize therapeutic ratios .
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